molecular formula C32H33NO3 B1672614 Fexarene CAS No. 574013-68-6

Fexarene

Cat. No.: B1672614
CAS No.: 574013-68-6
M. Wt: 479.6 g/mol
InChI Key: PTDFLQVUMCFYRH-DYUKIBRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a synthetic acrylate derivative featuring a styryl (vinylbenzene) group, a cyclohexanecarboxamide moiety, and a methyl acrylate ester. Structurally, the styryl group introduces conjugation, which may enhance UV activity and influence binding interactions in biological systems. This compound is hypothesized to serve as an intermediate in organic synthesis or a candidate for drug development, given the pharmacological relevance of structurally similar acrylates .

Properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDFLQVUMCFYRH-DYUKIBRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and cardiovascular health. This article provides an overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

  • Acrylate moiety : Contributing to its reactivity and potential biological interactions.
  • Cyclohexanecarboxamide group : Implicated in various biological activities, particularly in enhancing blood flow.
  • Styrylbenzyl substituent : Potentially influencing its anticancer properties.

Research indicates that Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate may exert its biological effects through several mechanisms:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). Studies suggest that it may induce apoptosis and block cell cycle progression in these cells.
  • Vasodilatory Effects : Similar to other cyclohexanecarboxamide derivatives, it has been noted for its ability to enhance blood flow in coronary and cerebral arteries, which could be beneficial for treating cardiovascular diseases.

Anticancer Studies

A significant study investigated the cytotoxic effects of the compound on different cancer cell lines. The findings were as follows:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.0Induction of apoptosis
A54912.5Cell cycle arrest
HeLa10.0Apoptosis and necrosis

The compound exhibited selective cytotoxicity against these cancer cells, with lower IC50 values indicating higher potency compared to standard chemotherapeutics like doxorubicin.

Cardiovascular Studies

In another study focused on cardiovascular applications, Methyl 3-(3-(N-(4-(styryl)benzyl)cyclohexanecarboxamido)phenyl)acrylate was evaluated for its vasodilatory effects. The results indicated:

  • Increased blood flow : In animal models, the compound significantly improved blood flow metrics compared to control groups.
  • Reduced blood pressure : It demonstrated a lowering effect on systolic and diastolic blood pressure, suggesting potential as an antihypertensive agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, applications, and safety.

Structural Features

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents
Target Compound (hypothetical) C₃₃H₃₃NO₃* ~503.6* Styryl (vinylbenzene), cyclohexanecarboxamido, acrylate ester
(E)-Methyl 3-(3-(N-((4'-dimethylaminobiphenyl)methyl)cyclohexanecarboxamido)phenyl)acrylate (574013-66-4) C₃₂H₃₆N₂O₃ 496.65 Dimethylaminobiphenyl, cyclohexanecarboxamido, acrylate ester
(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate (574013-67-5) C₃₃H₃₁NO₅ 545.6 Benzodioxole, cyclohexanecarboxamido, acrylate ester
Caffeic Acid (331-39-5) C₉H₈O₄ 180.16 3,4-Dihydroxyphenyl, acrylic acid
Methyl 3-(4-hydroxyphenyl)acrylate (3943-97-3) C₁₀H₁₀O₃ 178.19 4-Hydroxyphenyl, acrylate ester
Methyl 3-(4-(bromomethyl)phenyl)acrylate (946-99-6) C₁₁H₁₁BrO₂ 255.11 Bromomethylphenyl, acrylate ester

Notes:

  • *Estimated for the target compound based on structural analogs.
  • The styryl group in the target compound replaces electron-donating (e.g., dimethylamino ) or electron-withdrawing (e.g., bromomethyl ) substituents in analogs, altering conjugation and reactivity.

Physicochemical Properties

  • The styryl group in the target compound may reduce polarity, favoring solubility in organic solvents.
  • Thermal Stability: No melting/boiling points are reported for the target compound, but the benzodioxole analog (CAS 574013-67-5) is stable at 2–8°C , suggesting similar storage conditions for the target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fexarene
Reactant of Route 2
Reactant of Route 2
Fexarene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.